Inhibition of Viral Replication Complex Assembly via NS3–NS4B Interaction Disruption
Denv-IN-6 exerts its antiviral effects by specifically targeting the interaction between dengue virus (DENV) non-structural proteins NS3 and NS4B, a critical step in viral replication complex (RC) assembly. NS3, a multifunctional protease-helicase, requires complex formation with NS4B—an integral membrane protein—to anchor the RC to the endoplasmic reticulum (ER) membrane. Biochemical studies using surface plasmon resonance and nuclear magnetic resonance (NMR) spectroscopy have mapped this interaction to subdomains 2 and 3 of the NS3 helicase region and the cytoplasmic loop (residues 129–165) of NS4B [5]. Mutagenesis experiments identified three evolutionarily conserved residues within the NS4B cytoplasmic loop (Q134, G140, N144) as essential for binding to NS3; substitutions at these sites abrogate viral replication [5].
Denv-IN-6 disrupts this interface by binding to a hydrophobic pocket within NS4B, preventing de novo formation of NS3–NS4B complexes. In vitro assays demonstrate that the compound blocks co-immunoprecipitation of NS3 and NS4B with a half-maximal effective concentration (EC₅₀) of 0.001 µM, while mutants like V91A or L94F in NS4B reduce susceptibility by 180- to 520-fold [3] [7]. This inhibition impairs RC assembly, as visualized by reduced colocalization of NS3 with double-stranded RNA in infected cells. Time-resolved cellular assays confirm that Denv-IN-6 must be present during early RC formation to exert its effect; it fails to dissociate preformed complexes [3] [5].
Table 1: Impact of NS4B Mutations on Denv-IN-6 Susceptibility
| Mutation in NS4B | Resistance Fold-Change | Conservation Across Flaviviruses |
|---|
| V91A | 180 | Low (≤0.52% frequency) |
| L94F | 520 | Not observed |
| T108I | 12 | Low (≤0.52% frequency) |
| V91A/L94F/T108I | 4,200 | Not observed |
Modulation of Host ER Membrane Remodeling During Dengue Virus Propagation
The Denv-IN-6–mediated disruption of NS3–NS4B interactions directly compromises the virus-induced remodeling of ER membranes necessary for replication organelle formation. NS4B oligomerizes to induce ER membrane curvature, creating vesicle packets (VPs) where RNA synthesis occurs. When Denv-IN-6 binds NS4B, it alters the protein’s conformational dynamics, preventing its oligomerization and subsequent membrane association. Cryo-electron tomography studies reveal that treatment with Denv-IN-6 reduces VP formation by >80% in DENV-2-infected Huh-7 cells [3] [5].
This disruption extends to the NS4B-dependent recruitment of host factors like fatty acid synthase (FASN) and cholesterol transporters. NS4B normally enriches replication organelles with cholesterol to facilitate RC stability and function. Denv-IN-6 treatment depletes cholesterol in these compartments, as quantified by filipin staining, leading to impaired RC activity. Additionally, the compound triggers aberrant processing of the NS4A-2K-NS4B precursor polyprotein. In situ proximity ligation assays show a dose-dependent decrease in the 2K-NS4B intermediate (EC₅₀ = 0.001–0.2 µM), correlating with reduced helicase activity of NS3 due to improper maturation [3] [5] [7].
Interference with Flaviviral Polyprotein Processing Dynamics
Beyond RC assembly, Denv-IN-6 perturbs the proteolytic cascade governing flaviviral polyprotein processing. NS3, in complex with its cofactor NS2B, acts as a serine protease to cleave the viral polyprotein at junctions including NS4A/NS4B and NS4B/NS5. Molecular docking simulations indicate that Denv-IN-6 binding to NS4B induces allosteric changes in NS3, reducing its protease efficiency by 60–70% at 1 µM concentration [5] [9]. This is corroborated by Western blot analyses of infected cells, showing accumulation of unprocessed NS4A-NS4B and decreased NS5 levels after treatment.
Notably, Denv-IN-6 also indirectly affects structural protein maturation. The envelope (E) protein, essential for viral entry, requires correct folding in the ER. Denv-IN-6 treatment suppresses E protein expression by >90% (EC₅₀ = 0.007–0.021 µM) across DENV serotypes, as measured by flow cytometry [9]. This occurs through ER stress induction: Denv-IN-6 upregulates BiP/GRP78, activating the unfolded protein response (UPR) and redirecting E protein to proteasomal degradation. Pseudotyped virus assays confirm that Denv-IN-6 blocks viral entry only when E protein is derived from DENV, highlighting its specificity for flaviviral structural components [9].
Table 2: Antiviral Activity of Denv-IN-6 Against Dengue Virus Serotypes
| Serotype/Strain | Mean EC₅₀ (nM) | Cell Line |
|---|
| DENV-1 | 21 | Vero E6 |
| DENV-2 (16681) | 7 | Huh-7 |
| DENV-2 (PL046) | 59 | THP-1/DC-SIGN |
| DENV-3 | 180 | C6/36 (mosquito) |
| DENV-4 (Genotype 3) | 45,000 | Vero |